molecular formula C11H15ClN2O B2567668 3-(Aminomethyl)-1-phenylpyrrolidin-2-one;hydrochloride CAS No. 2580244-27-3

3-(Aminomethyl)-1-phenylpyrrolidin-2-one;hydrochloride

Cat. No.: B2567668
CAS No.: 2580244-27-3
M. Wt: 226.7
InChI Key: NEELVQRLNBEOPP-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1-phenylpyrrolidin-2-one hydrochloride is a pyrrolidinone derivative characterized by a phenyl group at the 1-position and an aminomethyl substituent at the 3-position of the pyrrolidin-2-one ring. The hydrochloride salt enhances its stability and solubility.

Key Physicochemical Properties (Inferred):

  • Molecular Formula: Likely C₁₁H₁₅ClN₂O (based on structural analysis).
  • Molecular Weight: ~234.7 g/mol.
  • Melting Point: Comparable to 1-aminopyrrolidin-2-one hydrochloride (227°C, ), though steric effects from the phenyl group may lower this value .

Properties

IUPAC Name

3-(aminomethyl)-1-phenylpyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c12-8-9-6-7-13(11(9)14)10-4-2-1-3-5-10;/h1-5,9H,6-8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEELVQRLNBEOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1CN)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1-phenylpyrrolidin-2-one;hydrochloride typically involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Aminomethyl Group: This step involves the reaction of the pyrrolidinone intermediate with formaldehyde and ammonia or an amine source.

    Phenyl Substitution: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzene and an acyl chloride.

    Formation of the Hydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-phenylpyrrolidin-2-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidinones with various functional groups.

Scientific Research Applications

3-(Aminomethyl)-1-phenylpyrrolidin-2-one;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-phenylpyrrolidin-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the phenyl group may engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

1-Aminopyrrolidin-2-one Hydrochloride
  • Molecular Formula : C₄H₉ClN₂O .
  • Molecular Weight : 136.58 g/mol .
  • Key Differences: Lacks the phenyl and aminomethyl groups, resulting in a simpler structure. This reduces steric hindrance and may increase solubility but limits receptor-binding specificity .
Encenicline Hydrochloride
  • Structure: Features a benzo[b]thiophene core and a quinoline moiety instead of a phenyl-pyrrolidinone system .
  • Pharmacological Role : α7 nAChR agonist with demonstrated efficacy in Alzheimer’s disease via cholinergic modulation .
(R)-4-(3-((S)-1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one Hydrochloride

Structural Comparison Table:

Compound Molecular Formula Key Substituents Pharmacological Target
3-(Aminomethyl)-1-phenylpyrrolidin-2-one HCl C₁₁H₁₅ClN₂O Phenyl, aminomethyl Inferred: nAChRs
1-Aminopyrrolidin-2-one HCl C₄H₉ClN₂O None (minimal substituents) Unspecified
Encenicline HCl C₁₆H₁₅ClN₂O₂S Benzo[b]thiophene, quinoline α7 nAChR agonist
Compound in C₂₀H₂₂ClFN₆O₂ Pyrazolo-pyrimidine, chloro, fluoro Kinase inhibition

Pharmacological Activity

  • 3-(Aminomethyl)-1-phenylpyrrolidin-2-one HCl: While direct data is unavailable, its aminomethyl group may mimic acetylcholine’s ammonium moiety, suggesting cholinergic receptor interaction. This is supported by Encenicline’s mechanism, which also targets α7 nAChRs .
  • Encenicline HCl : Enhances cognitive function in Alzheimer’s models via α7 nAChR agonism, achieving 100% enantiomeric excess (ee) and 99.97% chemical purity in synthesis .
  • 1-Aminopyrrolidin-2-one HCl: Limited therapeutic relevance due to lack of receptor-specific substituents .

Physicochemical Properties

  • Solubility: The phenyl group in the target compound may reduce aqueous solubility compared to 1-aminopyrrolidin-2-one HCl, necessitating salt formation for bioavailability.
  • Melting Points: Hydrochloride salts generally exhibit high melting points (e.g., 227°C for 1-aminopyrrolidin-2-one HCl), though bulkier substituents lower this .

Biological Activity

3-(Aminomethyl)-1-phenylpyrrolidin-2-one;hydrochloride, a compound with the chemical formula C₁₁H₁₄ClN₃O, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent studies.

Chemical Structure and Synthesis

The compound comprises a pyrrolidinone ring, an aminomethyl group, and a phenyl moiety. Its synthesis typically involves several key steps:

  • Formation of the Pyrrolidinone Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Aminomethyl Group : Reaction with formaldehyde and an amine source.
  • Phenyl Substitution : Utilization of Friedel-Crafts acylation with benzene and acyl chloride.
  • Formation of Hydrochloride Salt : Treatment of the free base with hydrochloric acid to yield the hydrochloride salt.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the phenyl group may engage in hydrophobic interactions. These interactions can modulate the activity of targets, leading to various biological effects such as:

  • Enzyme Inhibition : The compound has been explored for its potential as a biochemical probe or enzyme inhibitor.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antibacterial properties against various pathogens .

Pharmacological Properties

Research indicates that this compound may possess several pharmacological properties:

  • Antibacterial Effects : Studies have shown promising results in inhibiting bacterial growth, making it a candidate for further development in antimicrobial therapies.
  • Potential Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have revealed significant activity, warranting further exploration in oncology .

Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various compounds, this compound demonstrated notable bactericidal activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that it outperformed some conventional antibiotics .

Anticancer Studies

Research involving human cancer cell lines has shown that this compound can induce apoptosis in a dose-dependent manner. For instance, treatment with varying concentrations resulted in increased rates of cell death, suggesting its potential role as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialEffective against S. aureus, E. coli
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionPotential biochemical probe

Q & A

Q. What are the recommended synthetic routes for 3-(Aminomethyl)-1-phenylpyrrolidin-2-one hydrochloride, and how can reaction conditions be optimized?

  • Methodology : A common approach involves acid-catalyzed cyclization of precursor amines. For example, reacting (R)-4-(3-((S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one with 1.0 M aqueous HCl at 50°C for 2.3 hours yields the hydrochloride salt with a 52.7% efficiency . Optimization includes:

    • Temperature control : Heating to 50°C ensures solubility and reaction completion.
    • Acid concentration : Excess HCl facilitates protonation and salt formation.
    • Workup : Filtration and rinsing with cold HCl improve purity.
  • Data :

    ParameterValueSource
    Yield52.7%
    Reaction Time2.3 h
    HCl Concentration1.0 M

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :
    • X-ray crystallography : Resolves stereochemistry and salt conformation (e.g., monoclinic space groups P21/c or P21/n for related pyrrolidine salts) .
    • NMR spectroscopy : Confirms proton environments (e.g., δ 2.5–3.5 ppm for pyrrolidine protons).
    • HPLC : Validates purity (>98% for pharmaceutical intermediates) .
  • Safety Note : Use PPE during handling to avoid inhalation or skin contact .

Q. What are the storage and handling protocols to ensure stability?

  • Methodology :

    • Storage : Keep in sealed containers at room temperature, away from moisture and ignition sources .
    • Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid static discharge .
  • Data :

    PropertyValueSource
    Molecular Weight239.8 g/mol
    StabilityStable under recommended conditions

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be reconciled?

  • Methodology :
    • Assay standardization : Compare IC50 values under consistent conditions (pH, temperature).
    • Structural analogs : Evaluate activity differences using derivatives like 4-MPHP hydrochloride, where trifluoromethyl groups alter receptor binding .
    • Computational modeling : Use MOE software to predict binding affinities and identify key pharmacophores .
  • Example : Differences in α-PiHP hydrochloride’s crystallographic data (P21/c vs. P21/n) suggest polymorphic forms may influence bioactivity .

Q. What strategies mitigate byproduct formation during synthesis?

  • Methodology :

    • Reaction monitoring : Use LC-MS to detect intermediates like uncyclized amines.
    • Acid quenching : Neutralize excess HCl with NaHCO3 to prevent over-protonation .
    • Purification : Column chromatography (silica gel, MeOH/CH2Cl2) removes impurities .
  • Data :

    ByproductMitigation StrategySource
    Unreacted amineExtended reaction time (≥2.5 h)
    OligomersDilute reaction conditions

Q. How can computational methods optimize this compound’s pharmacokinetic profile?

  • Methodology :
    • QSAR modeling : Correlate substituent effects (e.g., halogenation at position 5) with solubility and logP .
    • Docking studies : Simulate interactions with targets like PI3Kγ using PDB structures (e.g., 6JPP) .
    • ADMET prediction : Tools like SwissADME assess permeability and cytochrome P450 interactions.
  • Case Study : Modifying the pyrrolidine ring’s aminomethyl group improves blood-brain barrier penetration in analogs like ProcYClidine hydrochloride .

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